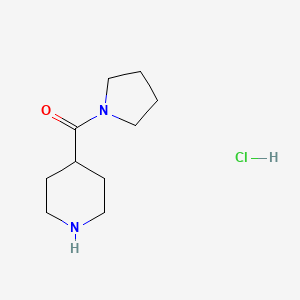4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
CAS No.: 188979-07-9
Cat. No.: VC2380123
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 188979-07-9 |
|---|---|
| Molecular Formula | C10H19ClN2O |
| Molecular Weight | 218.72 g/mol |
| IUPAC Name | piperidin-4-yl(pyrrolidin-1-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H |
| Standard InChI Key | JVBSYPAMUFSLLZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CCNCC2.Cl |
| Canonical SMILES | C1CCN(C1)C(=O)C2CCNCC2.Cl |
Introduction
Synonyms
The compound is represented in scientific literature and commercial catalogs under various synonyms, which is common for complex organic molecules:
Chemical Structure and Properties
The compound's structure consists of a piperidine ring connected to a pyrrolidine ring via a carbonyl linkage. This arrangement creates a molecule with interesting conformational properties and potential for hydrogen bonding through its nitrogen atoms and carbonyl oxygen.
Structural Features
The structure of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride features:
-
A six-membered piperidine ring with the carbonyl group attached at the 4-position
-
A five-membered pyrrolidine ring attached to the carbonyl carbon
-
A hydrochloride salt form that enhances water solubility compared to the free base
Physical and Chemical Properties
The physical and chemical properties of the compound determine its handling, storage, and application in research settings.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉ClN₂O |
| Molecular Weight | 218.724 g/mol |
| Solubility in DMSO | 65 mg/mL (297.17 mM) |
| Storage (as powder) | -20°C for 3 years |
| Storage (in solvent) | -80°C for 1 year |
Biological Activity and Applications
The biological profile of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride centers primarily on its utility as a synthetic intermediate rather than as a direct pharmacological agent.
Role in MCH-R1 Antagonist Development
The most significant application of this compound appears to be its use in synthesizing piperidin-4-yl-urea derivatives that function as MCH-R1 antagonists . Melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor expressed primarily in the central nervous system and implicated in feeding behavior and energy homeostasis.
Research Significance in Metabolic Disorders
The development of MCH-R1 antagonists has attracted considerable attention in pharmaceutical research focusing on metabolic disorders, particularly obesity. By serving as a precursor for such antagonists, 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride plays an indirect but important role in this research area.
Synthetic Applications and Preparation
As a chemical intermediate, the synthesis and preparation methods for 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride are important aspects of its utility in research.
Role as a Synthetic Intermediate
The compound serves as a building block in the synthesis of more complex molecules, particularly those targeting MCH-R1. Its utility stems from the reactive functional groups it contains and its stable heterocyclic scaffold.
| Amount | Concentration in DMSO |
|---|---|
| 1 mg | 4.5721 mL (1 mM solution) |
| 5 mg | 22.8603 mL (1 mM solution) |
| 10 mg | 45.7206 mL (1 mM solution) |
The compound shows good solubility in DMSO at 65 mg/mL (297.17 mM) , making this an appropriate solvent for stock solution preparation.
Structural Comparison with Related Compounds
To fully understand the properties and potential applications of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, it is valuable to consider structurally related compounds.
Comparison with (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride
A closely related compound, (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride (CAS: 1236261-98-5), differs in the position of attachment to the piperidine ring (2-position versus 4-position) and contains an additional hydroxyl group on the pyrrolidine ring. This compound has a slightly higher molecular weight (234.72 g/mol) due to the additional oxygen atom.
Structural Analogues in Research
While the search results don't specifically mention structural analogues of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride in current research, compounds containing either piperidine or pyrrolidine rings are widely used in medicinal chemistry. For example, the synthesis of novel chalcones carrying piperidyl or pyrrolidinyl rings has been reported in recent research focused on photophysical and electrochemical properties .
Research and Development Directions
The potential applications of 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride extend beyond its current documented uses, suggesting several promising directions for future research.
Structure-Activity Relationship Studies
The compound's structure offers multiple points for chemical modification, presenting opportunities for structure-activity relationship studies. Such modifications could include:
-
Alterations to the piperidine or pyrrolidine ring sizes
-
Introduction of substituents on either ring system
-
Modification of the carbonyl linkage
-
Exploration of alternative salt forms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume